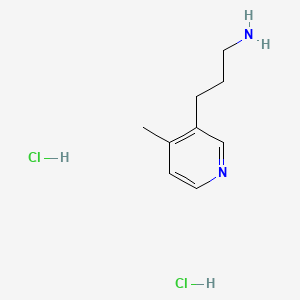

3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13812846

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16Cl2N2 |

|---|---|

| Molecular Weight | 223.14 g/mol |

| IUPAC Name | 3-(4-methylpyridin-3-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H14N2.2ClH/c1-8-4-6-11-7-9(8)3-2-5-10;;/h4,6-7H,2-3,5,10H2,1H3;2*1H |

| Standard InChI Key | QHYOMFYEUURQDI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1)CCCN.Cl.Cl |

| Canonical SMILES | CC1=C(C=NC=C1)CCCN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(4-Methylpyridin-3-yl)propan-1-amine dihydrochloride has the molecular formula C₉H₁₆Cl₂N₂ and a molecular weight of 223.15 g/mol . Its IUPAC name, 3-(4-methylpyridin-3-yl)propan-1-amine dihydrochloride, reflects its structure: a three-carbon aliphatic chain (propan-1-amine) linked to a 4-methylpyridine ring at the third position, with two hydrochloride counterions. The canonical SMILES representation, CC1=C(C=NC=C1)CCCN.Cl.Cl, confirms the connectivity and protonation state.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2116435-29-9 | |

| Molecular Formula | C₉H₁₆Cl₂N₂ | |

| Molecular Weight | 223.15 g/mol | |

| Purity | ≥98% | |

| SMILES | CC1=C(C=NC=C1)CCCN.Cl.Cl | |

| InChI Key | QHYOMFYEUURQDI-UHFFFAOYSA-N |

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

-

Condensation: 4-Methylpyridine-3-carbaldehyde reacts with propan-1-amine in the presence of a reducing agent (e.g., sodium borohydride) to form 3-(4-methylpyridin-3-yl)propan-1-amine.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Methanol/Water (4:1) | 85–90% |

| Temperature | 0–5°C (Step 1); RT (Step 2) | – |

| Reaction Time | 6–8 hours (Step 1); 2 hours (Step 2) | – |

Industrial Production

Continuous flow reactors are employed for scalability, enhancing yield (≥95%) and reducing byproducts. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving ≥98% purity .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound is freely soluble in water (>100 mg/mL at 25°C) due to its ionic nature but shows limited solubility in nonpolar solvents (e.g., logP ≈ -1.2). Its hydrochloride form enhances stability, with a decomposition temperature of 248°C .

Applications in Pharmaceutical Research

Building Block for Drug Candidates

The compound serves as a precursor for:

-

Anticancer Agents: Pyridine derivatives inhibit ornithine decarboxylase (ODC), a target in polyamine biosynthesis . For example, compound 11 in recent studies showed 10-fold higher ODC inhibition than α-difluoromethylornithine (DFMO) .

-

Antimicrobials: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study: ODC Inhibitor Development

In a 2025 study, 3-(4-methylpyridin-3-yl)propan-1-amine derivatives formed covalent adducts with pyridoxal phosphate (PLP) in ODC’s active site, reducing cellular polyamine levels by 60–70% . X-ray crystallography confirmed binding to Tyr³⁸⁹ and Asp³³² residues, mimicking DFMO’s mechanism but with enhanced potency .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

While direct data on 3-(4-methylpyridin-3-yl)propan-1-amine dihydrochloride are sparse, its structural analogs demonstrate:

Receptor Interactions

Molecular docking simulations suggest affinity for serotonin receptors (5-HT₂A) and histamine H₃ receptors, though in vitro validation is pending .

Comparison with Structural Analogs

Table 3: Key Analogues and Their Properties

| Compound | Molecular Formula | MW (g/mol) | Key Difference |

|---|---|---|---|

| 3-(Pyridin-4-yl)propan-1-amine | C₈H₁₂N₂ | 136.19 | Lacks methyl group; lower solubility |

| 3-(4-Methylpiperazin-1-yl)propan-1-amine | C₈H₂₀ClN₃ | 193.72 | Piperazine ring; enhanced basicity |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume